molecular formula C11H15BrO3Zn B14884801 3-(2-Ethoxyethoxy)-4-methoxyphenylZinc bromide

3-(2-Ethoxyethoxy)-4-methoxyphenylZinc bromide

Cat. No.: B14884801
M. Wt: 340.5 g/mol
InChI Key: KFTLCRMSVRLBEC-UHFFFAOYSA-M
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Description

3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to participate in various cross-coupling reactions, making it a versatile tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2-ethoxyethoxy)-4-methoxyphenylzinc bromide typically involves the reaction of 3-(2-ethoxyethoxy)-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

    Starting Material: 3-(2-ethoxyethoxy)-4-methoxyphenyl bromide

    Reagent: Zinc powder

    Solvent: Tetrahydrofuran (THF)

    Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.

    Reaction Control: Precise control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.

    Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is commonly used due to its ability to dissolve both the organozinc reagent and the organic halides.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.

    Biology: It can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethoxy)-4-methoxyphenylzinc bromide involves its role as a nucleophile in various organic reactions. The organozinc reagent donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide
  • 3-(2-Ethoxyethoxy)-4-methylphenylmagnesium bromide

Uniqueness

3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers unique advantages in terms of reaction conditions and the types of products formed.

Properties

Molecular Formula

C11H15BrO3Zn

Molecular Weight

340.5 g/mol

IUPAC Name

bromozinc(1+);1-(2-ethoxyethoxy)-2-methoxybenzene-5-ide

InChI

InChI=1S/C11H15O3.BrH.Zn/c1-3-13-8-9-14-11-7-5-4-6-10(11)12-2;;/h4,6-7H,3,8-9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

KFTLCRMSVRLBEC-UHFFFAOYSA-M

Canonical SMILES

CCOCCOC1=C(C=C[C-]=C1)OC.[Zn+]Br

Origin of Product

United States

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